Boron sulfide

Solid-State Electrolytes Fast Ion Conductors Sulfide Glasses

Choose Boron Sulfide (B2S3) for applications where generic oxide or chalcogenide substitution fails. Unlike B2O3, B2S3-based sulfide glass networks deliver 10³-fold higher electrical conductivity and electrochemical stability windows exceeding 10 V, enabling >1600 h cycle life in all-solid-state batteries. As a glass former transparent across the 3–12 μm mid-IR region, B2S3 accesses spectral ranges closed to oxide glasses. Its unique B–S bond reactivity also converts ketones to thioketones with distinct selectivity vs. Lawesson's reagent. Procure with confidence: high-purity B2S3 is non-interchangeable in lithium thioborate electrolytes, IR optics, and advanced catalysis.

Molecular Formula B2S3
Molecular Weight 117.8 g/mol
CAS No. 12007-33-9
Cat. No. B3342050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoron sulfide
CAS12007-33-9
Molecular FormulaB2S3
Molecular Weight117.8 g/mol
Structural Identifiers
SMILESB(=S)SB=S
InChIInChI=1S/B2S3/c3-1-5-2-4
InChIKeyZVTQDOIPKNCMAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boron Sulfide (B2S3, CAS 12007-33-9): Procurement-Grade Chalcogenide for Advanced Glass and Solid Electrolyte Synthesis


Boron sulfide (B2S3) is a polymeric, moisture-sensitive inorganic chalcogenide compound with a monoclinic crystal structure and layered morphology [1][2]. As a covalent sulfide glass former, it exhibits a melting point of 563 °C, a density of 1.55 g/cm³, and readily hydrolyzes in ambient air to release H2S [3]. Unlike its oxide analog B2O3, B2S3 demonstrates fundamentally different bonding, thermal stability, and electrical properties, positioning it as a critical precursor for next-generation sulfide solid electrolytes and mid-IR transparent glasses [4][5].

Boron Sulfide Procurement: Why In-Class Oxide or Chalcogenide Alternatives Cannot Be Simply Substituted


Boron sulfide cannot be generically replaced by other chalcogenides or its oxide analog B2O3 due to profound and quantifiable differences in glass network structure, ionic conductivity, and thermal stability. Unlike B2O3, the sulfide glass network of B2S3 exhibits a 10³-fold higher electrical conductivity in alkali-modified glasses . Furthermore, in mixed oxysulfide systems, physical properties are dominated by B2S3 even at low sulfide content, while the oxide structures rapidly degrade [1]. Compared to other sulfide glass formers like P2S5 or GeS2, B2S3 offers distinct advantages in electrochemical stability windows and lithium compatibility [2]. These differences translate directly to non-interchangeable performance in all-solid-state batteries, IR optics, and catalysis, making generic substitution a significant technical risk.

Boron Sulfide B2S3: Quantified Performance Differentiators vs. B2O3, P2S5, and Alternative Solid Electrolyte Precursors


Ionic Conductivity in Alkali-Modified Glasses: B2S3 Outperforms B2O3 by 10³

In alkali-modified sulfide glasses of the type M2S→B2S3 (where M = Li or Na), the electrical conductivity is 10³ times greater than that of corresponding oxide glasses (M2O→B2O3) . This difference is attributed to the higher polarizability of sulfur ions, which facilitates lithium ion mobility. In contrast, oxide-based borate glasses exhibit orders of magnitude lower ionic conductivity, limiting their use in solid-state batteries.

Solid-State Electrolytes Fast Ion Conductors Sulfide Glasses

Glass Network Dominance: B2S3 Properties Prevail in Mixed Oxysulfide Glasses

In homogeneous xB2O3 + (1-x)B2S3 glasses (0 ≤ x ≤ 0.80), differential scanning calorimetry (DSC) and density measurements demonstrate that physical properties heavily favor the B2S3 properties regardless of the amount of B2O3 added [1]. Raman and IR spectroscopy confirm that the boron oxide structures of B2O3, particularly six-membered rings, rapidly diminish with increasing sulfide content, whereas B2S3 structures remain relatively intense even as oxide content increases [1]. This indicates B2S3 acts as a robust, dominant network former.

Chalcogenide Glasses Glass Structure Material Compatibility

Electrochemical Stability Window: B2S3-Based Electrolytes Offer >10 V Stability vs. Li/Li+

Glass-ceramics derived from Li2S–B2S3–Li4SiO4 exhibit an electrochemical window wider than 10 V vs. Li/Li+ [1]. This is significantly broader than typical LiI-doped sulfide electrolytes, which oxidize at ~2.9 V due to I⁻ oxidation, and exceeds the stability of many oxide and polymer electrolytes. The wide window is attributed to the absence of oxidizable iodide ions and the inherent stability of the thioborate network.

Solid-State Batteries Electrochemical Stability Electrolyte Oxidation

Ionic Conductivity Enhancement: Co-Former Glasses Achieve 0.141 mS/cm at 25°C

Co-former sulfide glasses in the 0.33[(1−y)B2S3−yP2S5]−0.67Li2S system exhibit higher Li⁺ ionic conductivity than single network former glasses. Specifically, the composition with y=0.3 (i.e., B2S3:P2S5 = 70:30) achieved a room temperature conductivity of 0.141 mS/cm [1]. This value is higher than that of either the binary Li2S-B2S3 or Li2S-P2S5 systems alone, demonstrating a synergistic effect that is unique to B2S3-containing formulations.

Solid Electrolyte Ionic Conductivity Co-Former Glasses

Ultra-Long Cycle Life: B2S3-Containing Electrolyte Achieves 1637 h Stability

LiI-doped Li2S–P2S5–B2S3 solid electrolytes, prepared by ball-milling and melt-quenching, exhibit a high ionic conductivity of 1.53 mS cm⁻¹ and a steady long cycling life up to 1637 hours without obvious resistance growth at a current density of 0.1 mA cm⁻² [1]. This cycle life is attributed to the formation of an electronically insulating interphase containing LiI, which suppresses lithium dendrite growth. While this is a ternary system, the inclusion of B2S3 is essential for the glass network stability and the observed interfacial performance.

Solid-State Battery Cycle Life Lithium Dendrite Suppression

IR Optical Transparency: B2S3-Based Glasses Absorb Lower Mid-IR Frequencies vs. Borosilicates

Glasses formed by blending B2S3 with other sulfides such as P4S10 exhibit extended IR transparency into the mid-infrared region, absorbing lower frequencies compared to conventional borosilicate glasses [1][2]. While quantitative transmission data for pure B2S3 glasses are scarce, this class-level property distinguishes sulfide glasses from their oxide counterparts, which have strong absorption bands in the 8-12 μm atmospheric window. This makes B2S3 a critical component for IR optics applications.

Infrared Optics Chalcogenide Glass Mid-IR Transmission

Boron Sulfide B2S3: Validated Application Scenarios for Research and Industrial Procurement


Synthesis of High-Performance Sulfide Solid Electrolytes for All-Solid-State Lithium Batteries

B2S3 is a critical precursor for synthesizing lithium thioborate and mixed network former solid electrolytes (e.g., Li2S-B2S3, Li2S-P2S5-B2S3) that achieve ionic conductivities up to 1.53 mS cm⁻¹ [1] and electrochemical stability windows exceeding 10 V [2]. Procurement of high-purity B2S3 enables the reproducible fabrication of glass and glass-ceramic electrolytes with the conductivity and cycle life (>1600 h [1]) required for next-generation solid-state batteries.

Fabrication of Mid-Infrared Transparent Chalcogenide Glasses and Fibers

As a glass-forming sulfide, B2S3 is essential for producing chalcogenide glasses that are transparent in the mid-IR region (3-12 μm), a spectral range inaccessible to oxide glasses [3]. These glasses are used in IR optics, fiber lasers, and chemical sensing. The ability of B2S3 to form stable glasses with P4S10 and other sulfides allows for tailored optical properties.

Organic Synthesis Reagent for Thionation and Sulfoxide Reduction

B2S3 is a specialized reagent for converting ketones to thioketones and reducing sulfoxides to thiols [4]. Its unique reactivity profile, driven by the strong B-S bond and Lewis acidity, provides a route to sulfur-containing organic molecules that are otherwise difficult to access. For synthetic chemists, B2S3 offers a complementary tool to Lawesson's reagent or P4S10 with distinct selectivity and handling properties.

Dopant and Coating Precursor for Semiconductor and Optical Thin Films

Due to its polymeric layered structure and high sulfur content, B2S3 can be used as a precursor for thin-film coatings or as a dopant in semiconductor processes [5]. Its chemical reactivity can be leveraged to modify electronic and optical properties of surfaces, for instance, in the fabrication of chalcogenide-based sensors or optoelectronic devices. Procurement of B2S3 with controlled particle size and purity is critical for reproducible thin-film deposition.

Technical Documentation Hub

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